4-甲酰肉桂酸

描述

4-Formylcinnamic acid (4-FCA) is a naturally occurring aromatic acid that has been studied for its various applications in the scientific and medical fields. It is an organic compound with a molecular formula of C9H8O2 and a molecular weight of 148.15 g/mol. It is a colorless solid at room temperature and has a melting point of 167-170 °C. 4-FCA is a derivative of cinnamic acid and is found in the bark of certain trees, such as the Chinese cinnamon tree (Cinnamomum cassia). It is also found in a variety of plants and fruits, including apples and blackberries. 4-FCA has been used in the synthesis of other compounds, such as esters and amides, and has been studied for its potential therapeutic properties.

科学研究应用

结构和光反应性质:已经研究了 (E)-4-甲酰肉桂酸的 β-多晶型物在固态下的光化学性质。这种材料的结构直接由粉末 X 射线衍射数据确定,并应用高分辨率固态 13C-NMR 来阐明结构无序的细节。这项研究确定,4-甲酰肉桂酸的 β 相在光反应性 (E)-肉桂酸晶体中在结构上并不异常 (Meejoo 等,2003).

有机固体中的光二聚化:另一项研究使用拉曼声子光谱和电子吸收和发射光谱来研究反应机理以及电子-声子耦合在决定晶态对甲酰肉桂酸的光反应性中的作用。这项研究提供了对光反应的异质机理和单体晶体中强电子-声子耦合的见解 (Ghosh 和 Misra,1985).

新化合物的合成:一项研究集中于从 2-甲酰肉桂酸合成一种新型香豆素类似物,用于对活细胞中的溶酶体进行 pH 无关染色。这展示了在生物成像和细胞研究中的潜在应用 (Zhu 等,2018).

水在光反应中的参与:研究了水在对甲酰肉桂酸晶态光反应中的作用。研究发现,水参与光二聚化过程,影响反应速率并导致形成晶体二聚体,这是有机光反应背景下的一个有趣方面 (Nakanishi 等,1974).

生物利用度和生物活性:已经对与 4-甲酰肉桂酸在结构上相关的对香豆酸进行了研究,以了解其发生、生物利用度和生物活性。这包括对其抗氧化、抗癌、抗菌、抗病毒、抗炎和其他活性的研究,这些研究可以为 4-甲酰肉桂酸提供比较见解 (Pei 等,2016).

安全和危害

生化分析

Biochemical Properties

4-Formylcinnamic acid plays a significant role in biochemical reactions, particularly in the synthesis of other bioactive compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it is used in the synthesis of (E)-4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphth-2-yl)-ethynyl]-cinnamic acid . The interactions of 4-Formylcinnamic acid with these biomolecules are crucial for its function in biochemical pathways.

Cellular Effects

4-Formylcinnamic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to exhibit antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . These effects are mediated through its interaction with cellular components, leading to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of 4-Formylcinnamic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby altering the cellular response . These interactions at the molecular level are essential for the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Formylcinnamic acid can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Formylcinnamic acid is stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of 4-Formylcinnamic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antioxidant and anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.

Metabolic Pathways

4-Formylcinnamic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . The compound’s role in these pathways is essential for its biological activity and therapeutic potential.

Transport and Distribution

Within cells and tissues, 4-Formylcinnamic acid is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The transport and distribution of 4-Formylcinnamic acid are critical for its function and efficacy.

Subcellular Localization

The subcellular localization of 4-Formylcinnamic acid affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is important for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

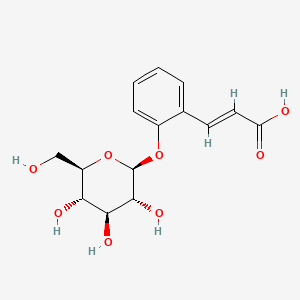

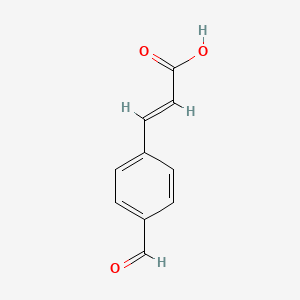

(E)-3-(4-formylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOUHDMYVURTMA-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23359-08-2, 66885-68-5 | |

| Record name | p-Formylcinnamicacid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023359082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23359-08-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-formylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(4-formylphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the key structural difference between the α and β polymorphs of 4-formylcinnamic acid and how does it impact their photoreactivity?

A1: While both polymorphs of 4-formylcinnamic acid display a short axis length consistent with photoreactive cinnamic acid derivatives, the β polymorph exhibits a unique structural feature. [] This polymorph displays disorder in the orientation of the formyl group, as revealed by solid-state ¹³C-NMR and confirmed by Rietveld refinement of powder X-ray diffraction data. [] This structural disorder might influence the packing arrangement of molecules within the crystal lattice and thus affect its photochemical reactivity compared to the α polymorph. Further studies are needed to elucidate the precise impact of this disorder on the photochemical behavior of the β polymorph.

Q2: Why was the structure of the β polymorph of 4-formylcinnamic acid a subject of debate and how was it resolved?

A2: Determining the structure of the β polymorph of 4-formylcinnamic acid was challenging due to the inability to grow crystals suitable for single-crystal X-ray diffraction. [] This limitation led to uncertainties regarding its structural features and their correlation with its photoreactivity. Researchers employed a combination of powder X-ray diffraction data, analyzed using genetic algorithm techniques and Rietveld refinement, alongside high-resolution solid-state ¹³C-NMR, to overcome this obstacle. [] These complementary methods allowed for the successful determination of the β polymorph structure, revealing the disorder in the formyl group orientation. This finding provided crucial insight into the structural properties of the β polymorph and resolved the long-standing debate surrounding its structure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({2-[Benzyl-(4-bromo-benzenesulfonyl)-amino]-acetyl}-hydrazonomethyl)-benzoic acid](/img/structure/B1233606.png)

![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(4R)-5-[3-methoxypropyl(pentyl)amino]-4-(naphthalen-2-ylsulfonylmethyl)-5-oxopentanoic acid;hydrate](/img/structure/B1233609.png)

![1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-propanone](/img/structure/B1233619.png)